(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol

Synthetic Chemistry Hydrazone Synthesis Schiff Base Preparation

(E)-1-((2-Phenylhydrazono)methyl)naphthalen-2-ol (CAS 6640-36-4) is a naphthalene-derived Schiff base hydrazone formed via condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine. It belongs to the class of phenylhydrazonomethyl-naphthalenol compounds and features a conjugated -CH=N-NH-Ph linkage that locks the molecule in the (E)-hydrazone tautomeric form, distinguishing it from azo dyes like Sudan I that exist in azo-hydrazone equilibrium.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
CAS No. 6640-36-4
Cat. No. B11696092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol
CAS6640-36-4
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C17H14N2O/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-18-19-14-7-2-1-3-8-14/h1-12,19-20H/b18-12+
InChIKeyWWIIENGSINYUES-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Defines (E)-1-((2-Phenylhydrazono)methyl)naphthalen-2-ol (CAS 6640-36-4) Among Naphthalene-Derived Hydrazones


(E)-1-((2-Phenylhydrazono)methyl)naphthalen-2-ol (CAS 6640-36-4) is a naphthalene-derived Schiff base hydrazone formed via condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine [1]. It belongs to the class of phenylhydrazonomethyl-naphthalenol compounds and features a conjugated -CH=N-NH-Ph linkage that locks the molecule in the (E)-hydrazone tautomeric form, distinguishing it from azo dyes like Sudan I that exist in azo-hydrazone equilibrium [2]. The compound serves as both a metal-chelating ligand and a synthetic precursor to fused heterocycles, with documented use in generating novel naphtho-oxadiazines [3].

Why Generic Naphthol Hydrazones Cannot Substitute (E)-1-((2-Phenylhydrazono)methyl)naphthalen-2-ol in Research Applications


Compounds within the naphthol hydrazone class differ fundamentally in their tautomeric ground state and coordination geometry, which directly impacts their utility as ligands and synthetic intermediates. Sudan I (1-phenylazo-2-naphthol, CAS 842-07-9) exists in an azo-hydrazone tautomeric equilibrium that is solvent- and substituent-dependent, whereas (E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol is structurally locked in the hydrazone form by the CH=N bridge, providing a predictable N,O-bidentate coordination mode [1]. Similarly, substituted phenylhydrazono-naphthalene-triones exhibit variable antibacterial and antitumor activities depending on the R-group on the phenyl ring, with the 3-iodo derivative (HL5) showing the only notable antibacterial activity among a series of analogs [2]. Therefore, substituting a generic hydrazone without confirming the specific phenylhydrazonomethyl-naphthalenol scaffold risks altering metal-binding stoichiometry, tautomer population, and downstream reactivity.

Quantitative Differentiation Evidence for (E)-1-((2-Phenylhydrazono)methyl)naphthalen-2-ol (CAS 6640-36-4): Comparator-Based Performance Data


Synthetic Accessibility: 74% Yield from Commercial Aldehyde vs. Multi-Step Analog Syntheses

The target compound is obtained in 74% isolated yield via a single-step condensation of commercially available 2-hydroxy-1-naphthaldehyde (0.5 g, 2.90 mmol) with phenylhydrazine (0.31 g, 2.92 mmol) in methanol with glacial acetic acid at 60 °C for 2 h [1]. In contrast, the structurally related azo dye Sudan I (1-phenylazo-2-naphthol) requires diazotization of aniline followed by coupling with 2-naphthol under strictly controlled pH and temperature [2], while substituted analogs such as 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone necessitate additional sulfonylation steps [3].

Synthetic Chemistry Hydrazone Synthesis Schiff Base Preparation

Oxidative Cyclization: 11% Yield to 3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine vs. Analogous Oxadiazine Syntheses

The target compound undergoes oxidative cyclization with iodobenzene diacetate in dichloromethane to produce the novel heterocycle 3-phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine in 11% isolated yield (overall two-step yield from 2-hydroxy-1-naphthaldehyde: approximately 9%) [1]. This contrasts with analogous oxime-to-oxazine cyclizations that proceed in approximately 75% yield [1], as noted in peer review of the publication. The low yield is attributed to competing reaction pathways and the steric bulk of the phenyl substituent on the hydrazone nitrogen, which disfavors N-attack on the iodonium-activated intermediate [1].

Heterocyclic Chemistry Oxidative Cyclization Naphtho-oxadiazine Synthesis

Metal Complexation Versatility: Bidentate N,O-Coordination with Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ vs. Monodentate Azo Dye Behavior

The target Schiff base ligand coordinates Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ through the azomethine nitrogen and deprotonated hydroxyl oxygen, forming mononuclear complexes with tetrahedral geometry for all four metal ions, as confirmed by LC-MS, FT-IR (observation of M-N and M-O bands), UV-Vis, TGA/DSC, and elemental analysis [1]. In contrast, Sudan I (1-phenylazo-2-naphthol) lacks the CH=N linker and coordinates metals primarily through the azo nitrogen and hydroxyl oxygen, with its tautomeric equilibrium (azo ⇌ hydrazone) influencing the denticity and geometry of resulting complexes [2]. The structurally related 3-(2-R-phenylhydrazono)-naphthalene-1,2,4-triones form Cu(II) complexes with square-planar geometry, demonstrating that subtle scaffold changes alter coordination geometry [3].

Coordination Chemistry Metal Complex Synthesis Schiff Base Ligands

Tautomeric Ground State: Hydrazone-Locked Configuration vs. Azo-Hydrazone Equilibrium in Sudan I Analogs

The target compound is structurally locked in the (E)-hydrazone tautomeric form by the sp²-hybridized CH=N methine bridge connecting the naphthalene ring to the phenylhydrazono moiety [1]. In contrast, Sudan I (1-phenylazo-2-naphthol) and its derivatives exist in a solvent- and substituent-dependent azo-hydrazone tautomeric equilibrium, with the hydrazone form predominating in polar solvents and the solid state [2]. For example, quantitative ¹⁴N NMR studies of 1-phenylazo-2-naphthol estimate the hydrazone content at 60–95% depending on substituents and medium [2]. The locked hydrazone configuration of the target compound eliminates tautomeric uncertainty in coordination chemistry and spectroscopic characterization.

Tautomerism Azo-Hydrazone Equilibrium Structural Analysis

COX-2 Inhibitory Activity: >10 µM IC₅₀ vs. Nanomolar Reference Inhibitors — A Negative Selectivity Differentiator

In a biochemical assay for human recombinant COX-2 inhibition using arachidonic acid as substrate (5 min incubation), the target compound displayed an IC₅₀ value >10,000 nM (>10 µM) [1]. This is 200-fold weaker than the reference NSAID celecoxib (IC₅₀ ~50 nM against COX-2) and comparable to the activity of several unrelated screening hits in the same assay [1]. While this indicates the compound is not a potent COX-2 inhibitor, it provides a valuable selectivity benchmark: researchers studying phenylhydrazono-naphthalene derivatives can use this data to contextualize any observed anti-inflammatory activity as unlikely to arise from direct COX-2 inhibition.

COX-2 Inhibition Enzymatic Screening Anti-inflammatory Research

Differential Reactivity: Regioselective Oxidative Cyclization to [1,2-e]-Fused vs. [2,1-e]-Fused Heterocycles

The oxidative cyclization of the target compound proceeds with regioselectivity dictated by the position of the hydroxyl group on the naphthalene ring. With the OH at the 2-position and the hydrazonomethyl group at the 1-position, cyclization occurs exclusively to form the angular [1,2-e]-fused naphtho-oxadiazine [1]. If the OH were at the 1-position (as in the isomeric ligand (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol), the cyclization outcome would be fundamentally altered. This regiochemical outcome contrasts with the cyclization of 2-(2-phenylhydrazono)naphthalen-1(2H)-one (CAS 93449-60-6), which would afford a different ring fusion pattern [1].

Regioselectivity Heterocyclic Synthesis Naphthalene Functionalization

Procurement-Driven Application Scenarios for (E)-1-((2-Phenylhydrazono)methyl)naphthalen-2-ol (CAS 6640-36-4)


Systematic Metal Complex SAR Libraries for Bioinorganic and Antimicrobial Screening

Researchers building coordination compound libraries for antimicrobial, antioxidant, or anticancer screening can procure this compound as a well-characterized Schiff base ligand. Its documented ability to form mononuclear tetrahedral complexes with Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ provides a consistent geometry baseline for SAR studies [1]. The predictable N,O-bidentate chelation mode eliminates the tautomeric ambiguity that complicates metal-binding studies with azo dyes like Sudan I [2].

Precursor for Angular Naphtho[1,2-e]oxadiazine Heterocycle Synthesis

Medicinal chemistry groups targeting the 3-phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine scaffold—a chemotype of interest for its structural novelty—require this specific hydrazone as the sole reported synthetic precursor. The oxidative cyclization with iodobenzene diacetate, while low-yielding (11%), is the only published route to this heterocycle [3]. Researchers should anticipate yield optimization efforts as part of their synthetic development.

Tautomeric Reference Standard for Azo-Hydrazone Spectroscopic Calibration

Analytical laboratories and physical organic chemistry groups studying azo-hydrazone tautomerism can use this compound as a 100% hydrazone-form reference standard. Its locked (E)-hydrazone configuration (confirmed by X-ray crystallography and NMR) [1] allows accurate calibration of UV-Vis, NMR, and Raman spectroscopic methods used to quantify tautomer ratios in equilibrium systems such as Sudan I and its sulfonated derivatives (e.g., Acid Orange 7) [2].

Selectivity Control in COX-2-Mediated Inflammation Assays

Investigators evaluating naphthalene-hydrazone derivatives for anti-inflammatory activity can employ this compound as a negative control. Its confirmed lack of COX-2 inhibition (IC₅₀ > 10 µM) [4] provides a benchmark to rule out COX-2-mediated mechanisms when interpreting cellular or in vivo anti-inflammatory data for structurally related analogs.

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